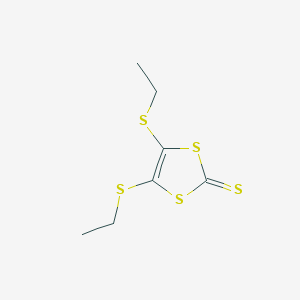![molecular formula C17H16FN3O2 B13954030 3-(4-Fluorophenyl)-6-(tetrahydro-2h-pyran-4-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B13954030.png)
3-(4-Fluorophenyl)-6-(tetrahydro-2h-pyran-4-yloxy)imidazo[1,2-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-6-(tetrahydro-2h-pyran-4-yloxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-6-(tetrahydro-2h-pyran-4-yloxy)imidazo[1,2-b]pyridazine typically involves the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones.
Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.
Attachment of the Tetrahydro-2H-pyran-4-yloxy Group: This can be accomplished through etherification reactions using tetrahydro-2H-pyran-4-ol and suitable activating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorophenyl)-6-(tetrahydro-2h-pyran-4-yloxy)imidazo[1,2-b]pyridazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and the imidazo[1,2-b]pyridazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like sodium methoxide for methoxylation.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)-6-(tetrahydro-2h-pyran-4-yloxy)imidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)-6-(tetrahydro-2h-pyran-4-yloxy)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substituents.
Imidazo[1,2-a]pyrimidines: These compounds have a similar heterocyclic framework but with different nitrogen positioning.
Uniqueness
3-(4-Fluorophenyl)-6-(tetrahydro-2h-pyran-4-yloxy)imidazo[1,2-b]pyridazine is unique due to the presence of the 4-fluorophenyl and tetrahydro-2H-pyran-4-yloxy groups, which can impart distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C17H16FN3O2 |
|---|---|
Peso molecular |
313.33 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-6-(oxan-4-yloxy)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C17H16FN3O2/c18-13-3-1-12(2-4-13)15-11-19-16-5-6-17(20-21(15)16)23-14-7-9-22-10-8-14/h1-6,11,14H,7-10H2 |
Clave InChI |
YCUVASRIOGXHJP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1OC2=NN3C(=NC=C3C4=CC=C(C=C4)F)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


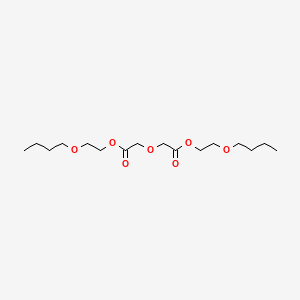



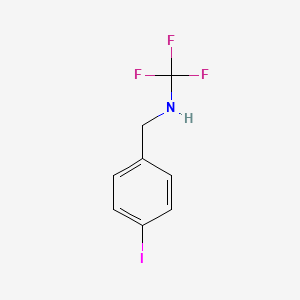
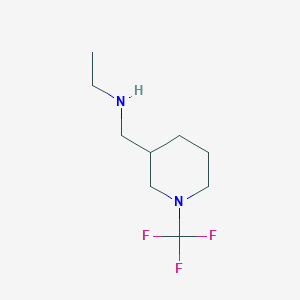
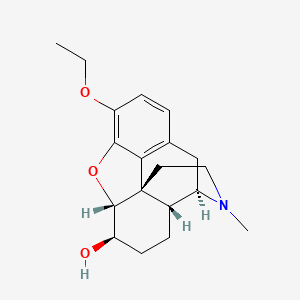
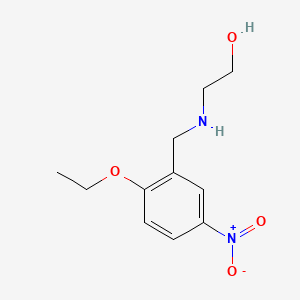


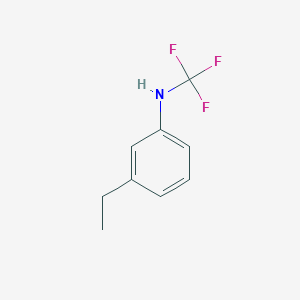
![Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate](/img/structure/B13954026.png)
